2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one
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Description
2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H25ClN4O2 and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1666037 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Therefore, its bioavailability and how it’s processed within the body remain unclear .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-19(2,26-17-6-4-16(20)5-7-17)18(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAGBVACLUABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCN2C=CC=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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